molecular formula C16H30N2Sn B2480456 4-(Tributylstannyl)pyrimidine CAS No. 332133-92-3

4-(Tributylstannyl)pyrimidine

Cat. No.: B2480456
CAS No.: 332133-92-3
M. Wt: 369.14
InChI Key: HQMLIWXIPSYXMY-UHFFFAOYSA-N
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Description

4-(Tributylstannyl)pyrimidine is a useful research compound. Its molecular formula is C16H30N2Sn and its molecular weight is 369.14. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optical Properties

4-(Tributylstannyl)pyrimidine plays a crucial role in the synthesis of complex organic compounds. A notable application is in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, achieved through a double cross-coupling reaction involving 2-(tributylstannyl)pyridine. These compounds exhibit intriguing optical properties, such as strong emission solvatochromism and potential as colorimetric and luminescent pH sensors due to dramatic color changes and luminescence switching upon acid introduction (Hadad et al., 2011).

Plant Growth Research

In the field of agriculture and horticulture, pyrimidine derivatives, including those related to this compound, are increasingly used in physiological research. They serve as inhibitors of specific enzymes, offering valuable insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols, thus affecting cell division, elongation, and senescence (Grossmann, 1990).

Biological Activities of Pyrimidine Analogs

The biological activities of pyrimidine analogs, including those related to this compound, encompass a broad spectrum in both agriculture and medicinal chemistry. These include antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties, making them significant in various therapeutic applications (Pinheiro et al., 2020).

Cross-Coupling Reactions in Pyrimidines

This compound is also instrumental in stannylation reactions and cross-couplings in pyrimidines. These reactions form new carbon-carbon bonds, which are fundamental in the development of various pyrimidine derivatives with potential applications in medicinal chemistry (Majeed et al., 1989).

Safety and Hazards

The safety data sheet for 4-(Tributylstannyl)pyrimidine suggests that it is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

4-(Tributylstannyl)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidine derivatives include various enzymes, membrane receptors, transporters, and ion channels . .

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrimidine analogs act as anticancer agents through diverse mechanisms, including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of reactive oxygen species (ROS), and induction of apoptosis .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways. They are essential components of nucleic acids (DNA and RNA) and participate in the regulation of enzymatic reactions . The de novo synthesis of pyrimidines involves several steps, including the formation of deoxyribonucleotides and the balancing of nucleotide pools . .

Pharmacokinetics

It’s predicted to have strong plasma protein binding, low to high gastrointestinal absorption, and potential efflux by p-glycoprotein . It’s also predicted to be metabolized by CYP3A4 .

Result of Action

Pyrimidine derivatives are known to have significant cytotoxic effects against certain cell lines . They can also induce apoptosis and increase ROS production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH, alkalinity, and the presence of certain ions can affect the degradation of pyrimidine compounds . .

Properties

IUPAC Name

tributyl(pyrimidin-4-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLIWXIPSYXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332133-92-3
Record name 4-(tributylstannyl)pyrimidine
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Synthesis routes and methods I

Procedure details

5.8 ml of a hexane solution containing 2.52 mol of n-butyllithium was slowly added dropwise into a solution of 20 ml of tetrahydrofuran containing 2.5 ml of 2,2,6,6-tetramethylpiperidine. After stirring at 0° C. for 30 minutes, a mixture of 0.98 ml of pyrimidine, 4.6 ml of tri-n-butyltin chloride and 20 ml of tetrahydrofuran was slowly added dropwise thereinto. After stirring at −78° C. for 4 hours, water was added to the reaction solution and then extracted with ethyl acetate. The organic phase was washed with brine and the solvent was removed. Then, the residue was subjected to silica gel column chromatography to elute with hexane/ethyl acetate (10:1), to give 474 mg of the target compound.
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
tri-n-butyltin chloride
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
2.52 mol
Type
reactant
Reaction Step Four
Quantity
5.8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

58.0 ml of a hexane solution containing 2.52 mol of n-butyllithium was slowly added dropwise into a solution of 200 ml of tetrahydrofuran containing 25.0 mol of 2,2,6,6-tetramethylpiperidine at −30° C. After stirring at 0° C. for 30 minutes, a mixture of 9.1 ml of pyridazine, 46.0 ml of tri-n-butyltin chloride and 100 ml of tetrahydrofuran was slowly added dropwise thereinto at −78° C. After stirring at −78° C. for 4 hours, water was added to the reaction solution and then extracted with ethyl acetate. The organic phase was washed with brine and the solvent was removed. Then, the residue was subjected to NH-silica gel (Fuji Silicia) column chromatography and eluted with hexane/ethyl acetate (10:1). Then, it was subjected to silica gel chromatography and eluted with hexane/ethyl acetate (10:1) and then with hexane/ethyl acetate (1:1), to give 6.6 g of the target compound.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
tri-n-butyltin chloride
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Quantity
2.52 mol
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reactant
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Quantity
58 mL
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solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

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